3-(1H-1,2,3-triazol-1-yl)aniline
Overview
Description
3-(1H-1,2,3-triazol-1-yl)aniline is an organic compound with the molecular formula C8H8N4. It is a derivative of aniline, where the aniline ring is substituted with a 1H-1,2,3-triazole ring at the third position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
1,2,3-triazole derivatives have been known to interact with various biological targets such asacetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , and epidermal growth factor receptors (EGFR) . These targets play crucial roles in various biological processes, including neurotransmission and cell growth regulation.
Mode of Action
It is known that 1,2,3-triazole derivatives can inhibit ache and buche activities , and interact with the amino acids present in the active site of EGFR . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
The inhibition of ache and buche by 1,2,3-triazole derivatives can affect cholinergic neurotransmission . Similarly, the interaction with EGFR can influence cell growth and proliferation pathways .
Pharmacokinetics
1,2,3-triazole derivatives have been reported to possess a favorable profile in adme analysis , indicating potential good bioavailability.
Result of Action
The inhibition of ache and buche by 1,2,3-triazole derivatives can potentially lead to increased acetylcholine levels, affecting neurotransmission . The interaction with EGFR can potentially influence cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
The 3-(1H-1,2,3-triazol-1-yl)aniline compound, like other triazoles, is capable of interacting with a variety of enzymes and receptors due to its effective dipole moment and capability of hydrogen bonding . This allows it to exhibit a broad range of biological activities .
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoles, including this compound, are known for their stability against metabolic degradation . This suggests that the effects of this compound could be long-lasting in laboratory settings.
Metabolic Pathways
Triazoles are generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature . This suggests that this compound could be involved in metabolic pathways that are resistant to these types of reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1H-1,2,3-triazol-1-yl)aniline can be synthesized through a variety of methods. One common approach involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst, which facilitates the formation of the 1H-1,2,3-triazole ring .
Another method involves the Suzuki–Miyaura cross-coupling reaction, where an arylboronic acid is coupled with a halogenated triazole in the presence of a palladium catalyst. This reaction is often performed in an aqueous medium to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production of this compound. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
3-(1H-1,2,3-triazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simple triazole ring without the aniline substitution.
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A similar compound with a methoxy group and a different triazole substitution pattern.
3-(1H-1,2,4-triazol-1-yl)aniline: A compound with a different triazole ring structure.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1H-1,2,3-triazole ring enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(triazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGAFPBDMIPBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16279-73-5 | |
Record name | 3-(1H-1,2,3-triazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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